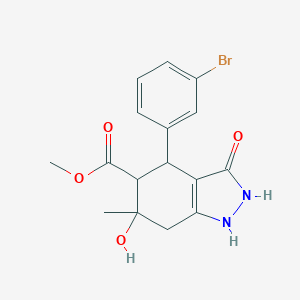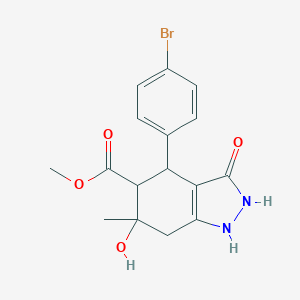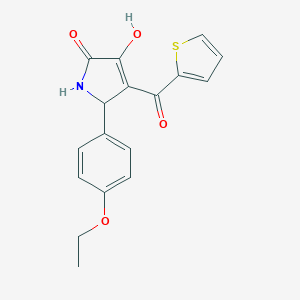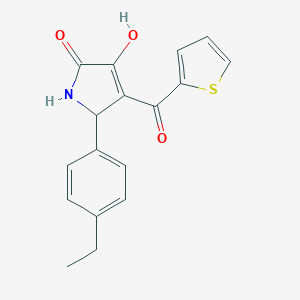![molecular formula C25H29NO5 B282387 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282387.png)
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPP-3 and is synthesized using a specific method. In
Mecanismo De Acción
BPP-3 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, BPP-3 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, BPP-3 can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
BPP-3 has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, BPP-3 has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, BPP-3 has been found to have neuroprotective properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPP-3 in lab experiments is that it is a highly specific inhibitor of HDACs. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using BPP-3 is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of BPP-3 in lab experiments.
Direcciones Futuras
There are several future directions for research involving BPP-3. One possible direction is to investigate the potential use of BPP-3 in combination with other anti-cancer drugs. Another possible direction is to study the effects of BPP-3 on other biological processes, such as angiogenesis and metastasis. Additionally, further research is needed to determine the optimal concentrations of BPP-3 for use in lab experiments and potential clinical applications.
In conclusion, BPP-3 is a promising compound with potential applications in scientific research, particularly in the field of cancer research. The synthesis method of BPP-3 involves several steps, and the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to using BPP-3 in lab experiments, further research is needed to explore its potential applications and optimal use.
Métodos De Síntesis
The synthesis of BPP-3 involves several steps, including the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final step in the synthesis process involves the reaction of the resulting compound with 2-(2-hydroxyethoxy)ethylamine. This process yields BPP-3 as a white powder.
Aplicaciones Científicas De Investigación
BPP-3 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BPP-3 has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, BPP-3 has been found to inhibit the growth of cancer cells, making it a promising compound for the development of cancer treatments.
Propiedades
Fórmula molecular |
C25H29NO5 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(4Z)-5-(4-tert-butylphenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)19-11-9-17(10-12-19)21-20(22(28)18-7-5-4-6-8-18)23(29)24(30)26(21)13-15-31-16-14-27/h4-12,21,27-28H,13-16H2,1-3H3/b22-20- |
Clave InChI |
NOZNHKRGHKLVHY-XDOYNYLZSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOCCO |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)



![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)

![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)



